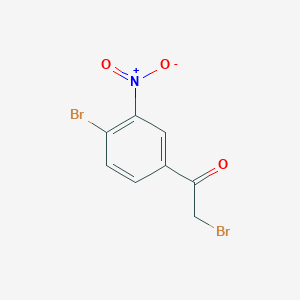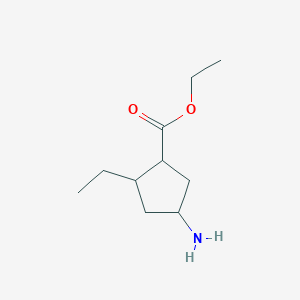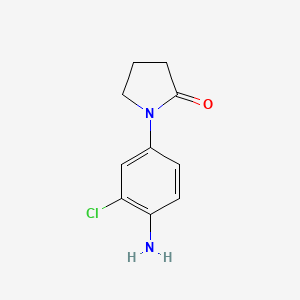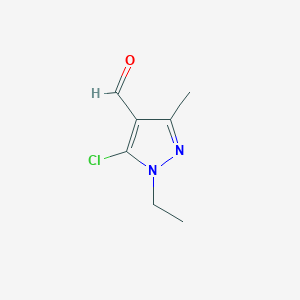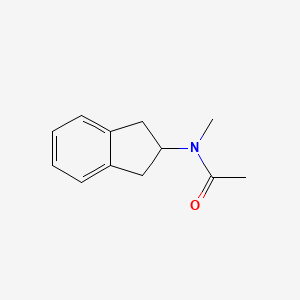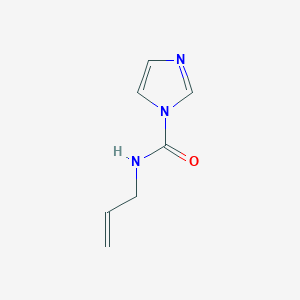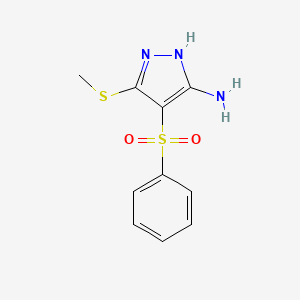
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzenesulphonyl group at position 4 and a methylsulphanyl group at position 5, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts such as silver or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The methylsulphanyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The benzenesulphonyl group can be reduced to a benzyl group using strong reducing agents.
Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, benzyl-substituted compounds, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- involves its interaction with specific molecular targets. The benzenesulphonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The methylsulphanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-pyrazol-3-ylamine: Similar structure but lacks the benzenesulphonyl and methylsulphanyl groups.
4-Methyl-2H-pyrazol-3-ylamine: Similar core structure but different substituents.
Uniqueness
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- is unique due to the presence of both benzenesulphonyl and methylsulphanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64824-79-9 |
|---|---|
Molecular Formula |
C10H11N3O2S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-3-methylsulfanyl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C10H11N3O2S2/c1-16-10-8(9(11)12-13-10)17(14,15)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13) |
InChI Key |
GKLYGEGLNUHNLL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=C1S(=O)(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


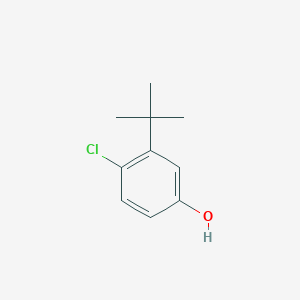


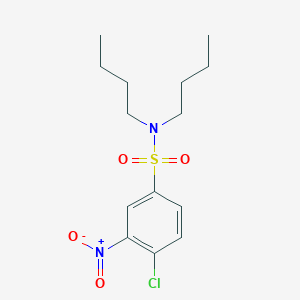
![3,4-Dichlorofuro[2,3-b]quinoline](/img/structure/B8772527.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B8772533.png)
